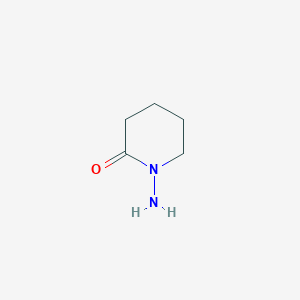
1,2-Thiazetidine 1,1-dioxide
Vue d'ensemble
Description
1,2-Thiazetidine 1,1-dioxide, also known as β-sultam, is a sulfur-containing four-membered heterocyclic compound with two oxygen atoms double-bonded to the sulfur atom. This moiety has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of 1,2-thiazetidine 1,1-dioxides has been explored through different methods. For instance, the use of the 3,4-dimethoxybenzyl group as a new N-protecting group for these compounds has been reported, which can be smoothly eliminated by reagents like DDQ, with the yield depending on the substituents of the 3-phenyl ring . Additionally, the formation of 1,2-thiazetidine derivatives through Diels-Alder reactions has been demonstrated, with the first example of an S-unoxidized 1,2-thiazetidine being synthesized through the reaction of 3,4-di-tert-butylthiophene 1-(p-toluenesulfonyl)imide with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) .
Molecular Structure Analysis
The molecular structure of 1,2-thiazetidine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of a pentacoordinate 1,2-thiazetidine 1-oxide was characterized, providing insights into its potential as an intermediate in the aza-Corey-Chaykovsky reaction . The molecular structure of other derivatives, such as the eight-membered product from ring-enlargement reactions, has also been established by X-ray crystallography .
Chemical Reactions Analysis
1,2-Thiazetidine 1,1-dioxides undergo various chemical reactions, including ring-enlargement and ring-opening reactions with nucleophiles like ammonia and primary amines . They also participate in alcoholysis reactions, which have been studied using quantum chemical methods to elucidate the mechanisms involved . Furthermore, reactions with Lewis acids can lead to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines, or the stereospecific formation of (E)-vinylsulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-thiazetidine 1,1-dioxides have been investigated in various studies. For instance, acylation reactions of β-sultams have been shown to yield 4-acylated derivatives, which can be reduced to α-hydroxyalkyl β-sultams, obtained as mixtures of diastereoisomers . Methylation reactions have also been explored, yielding 4,4-dimethyl derivatives when performed in the presence of lithium diisopropylamide (LDA) .
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been used in human therapy as diuretic and antihypertensive agents . They have also been used in the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .
- Methods : The preparation of these compounds involves various synthetic strategies, including ring closure, alkylation, acylation, reduction, and ring contraction .
- Results : The therapeutic efficiency of these compounds has been demonstrated in various clinical trials .
-
Pharmacological Research
- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown a wide range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
- Methods : The biological activities of these compounds are often attributed to various functional groups attached to the ring .
- Results : Many active compounds have been identified, contributing to the understanding of structure-activity relationships .
-
Chemical Synthesis
- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives are used in chemical synthesis . The functional groups attached to the ring, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
- Methods : The synthesis of these compounds involves various synthetic strategies, including the use of bromoacetates, acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA .
- Results : The synthesized compounds have been used in various applications, contributing to the understanding of structure-activity relationships .
-
Peptide Research
- Application : 1,2-Thiazetidine-3-acetic acid 1,1-dioxide, a related compound, has been used in peptide research . The compound was N-alkylated using bromoacetates, and N-acylated using either acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA .
- Methods : The preparation of these compounds involves various synthetic strategies .
- Results : The obtained “β-sultam peptides” were sensitive against humidity, they hydrolyzed forming sulfonic acids, and reactions with amines resulted in sulfonamides .
-
Chemical Research
- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives are used in chemical research . The functional groups attached to the ring, such as halo, the group at 7 and 8 positions of the ring gave active compounds .
- Methods : The synthesis of these compounds involves various synthetic strategies, including the use of bromoacetates, acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA .
- Results : The synthesized compounds have been used in various applications, contributing to the understanding of structure-activity relationships .
-
Peptide Synthesis
- Application : 1,2-Thiazetidine-3-acetic acid 1,1-dioxide, a related compound, has been used in peptide synthesis . The compound was N-alkylated using bromoacetates, and N-acylated using either acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA .
- Methods : The preparation of these compounds involves various synthetic strategies .
- Results : Most of the obtained “β-sultam peptides” were sensitive against humidity, they hydrolyzed forming sulfonic acids, and reactions with amines resulted in sulfonamides .
Safety And Hazards
Propriétés
IUPAC Name |
thiazetidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPXXOFTVXIOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514030 | |
| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Thiazetidine 1,1-dioxide | |
CAS RN |
34817-61-3 | |
| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazetidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















